molecular formula C7H6BrN3 B6189219 2-azido-1-bromo-4-methylbenzene CAS No. 1548734-76-4

2-azido-1-bromo-4-methylbenzene

Cat. No.: B6189219
CAS No.: 1548734-76-4
M. Wt: 212
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Description

2-Azido-1-bromo-4-methylbenzene (CAS: 1548734-76-4) is an aromatic compound featuring a bromine atom at position 1, an azide group (-N₃) at position 2, and a methyl group (-CH₃) at position 4 on the benzene ring. Its molecular formula is C₇H₆BrN₃, with a molecular weight of 212 g/mol, and it is reported to have a purity of ≥95% .

Properties

CAS No.

1548734-76-4

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : One common method to synthesize 2-azido-1-bromo-4-methylbenzene involves the aromatic substitution of 4-methylbromobenzene. This can be achieved by treating 4-methylbromobenzene with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction typically proceeds as follows:

    C7H7Br+NaN3C7H6BrN3+NaBr\text{C}_7\text{H}_7\text{Br} + \text{NaN}_3 \rightarrow \text{C}_7\text{H}_6\text{BrN}_3 + \text{NaBr} C7​H7​Br+NaN3​→C7​H6​BrN3​+NaBr

  • Diazotization and Azidation: : Another method involves the diazotization of 4-methyl-1-bromoaniline followed by azidation. The aniline derivative is first treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then reacted with sodium azide to yield the azido compound.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 2-Azido-1-bromo-4-methylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, treatment with potassium cyanide (KCN) can replace the bromine with a cyano group (-CN).

  • Reduction Reactions: : The azido group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Cycloaddition Reactions: : The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Cycloaddition: Copper(I) iodide (CuI), dimethyl sulfoxide (DMSO) as solvent.

Major Products

    Substitution: 2-Azido-4-methylbenzonitrile.

    Reduction: 2-Amino-1-bromo-4-methylbenzene.

    Cycloaddition: 1-(4-Methylphenyl)-1H-1,2,3-triazole.

Scientific Research Applications

Chemistry

2-Azido-1-bromo-4-methylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its azido group makes it a versatile precursor for the synthesis of triazoles via click chemistry, which is widely used in drug discovery and materials science.

Biology and Medicine

In biological research, compounds containing azido groups are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes. This makes this compound valuable for developing probes and imaging agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The azido group in 2-azido-1-bromo-4-methylbenzene is highly reactive and can undergo various transformations, making it a useful functional group in synthetic chemistry. The bromine atom can act as a leaving group in substitution reactions, facilitating the introduction of other functional groups into the benzene ring. The azido group can also participate in cycloaddition reactions, forming stable triazole rings that are important in many chemical and biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-azido-1-bromo-4-methylbenzene with structurally related aromatic compounds, focusing on molecular properties, substituent effects, and reactivity.

Structural Isomers: Positional Effects

4-Azido-1-bromo-2-methylbenzene (CAS: 1097885-39-6) is a positional isomer of the target compound, sharing the same molecular formula (C₇H₆BrN₃ ) and weight (212.050 ) . The key difference lies in the placement of substituents: the azide group occupies position 4, while the methyl group is at position 2.

  • Electronic Effects: The azide group in position 4 (para to bromine) may reduce steric hindrance compared to its ortho placement in the target compound.
  • Synthetic Utility : Isomer-specific reactivity could make 4-azido-1-bromo-2-methylbenzene preferable in reactions requiring para-directed electrophilic attack, though experimental data on comparative yields or kinetics are unavailable .

Substituent Variation: Trifluoromethyl vs. Methyl

  • Electron-Withdrawing Effects : The -CF₃ group strongly withdraws electrons via induction, deactivating the aromatic ring and reducing susceptibility to electrophilic substitution compared to the mildly electron-donating -CH₃ group in the target compound .

Functional Group Analogues

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7) substitutes the azide and methyl groups with amine (-NH₂) functionalities .

  • Reactivity Contrast : The diamine structure enables chelation or polymerization reactions, diverging significantly from the azide’s role in cycloadditions. Bromine in position 4 (vs. position 1 in the target compound) further alters electronic and steric profiles .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Stability Notes
This compound C₇H₆BrN₃ 212 g/mol 1-Br, 2-N₃, 4-CH₃ Azide, Bromo, Methyl Discontinued; heat-sensitive
4-Azido-1-bromo-2-methylbenzene C₇H₆BrN₃ 212.050 1-Br, 4-N₃, 2-CH₃ Azide, Bromo, Methyl Structural isomer; reactivity unverified
4-Azido-1-bromo-2-(trifluoromethyl)benzene C₇H₄BrF₃N₃ ~263.97 1-Br, 4-N₃, 2-CF₃ Azide, Bromo, Trifluoromethyl Likely enhanced stability due to -CF₃

Research Findings and Implications

Electron Effects : The methyl group’s weak electron-donating nature contrasts with the -CF₃ group’s strong electron-withdrawing capability, making the trifluoromethyl derivative less reactive in electrophilic substitution but more resistant to azide decomposition .

Safety Considerations : All azido compounds require stringent handling protocols. The absence of hazard data for this compound in open literature underscores the need for caution .

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